

In Vivo Efficacy of VO-Ohpic Trihydrate: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	VO-Ohpic trihydrate	
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Abstract

This technical guide provides a comprehensive analysis of the in vivo efficacy of **VO-Ohpic trihydrate**, a potent and specific inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). Drawing from preclinical studies in various mouse models, this document details the therapeutic potential of **VO-Ohpic trihydrate** in oncology and other disease areas. Key quantitative data are summarized, experimental methodologies are outlined, and the underlying molecular mechanisms and experimental workflows are visually represented to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that negatively regulates the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] Loss or reduction of PTEN function is a common event in a wide range of human cancers, leading to hyperactivation of this oncogenic pathway.[1] VO-Ohpic trihydrate has emerged as a highly potent, small-molecule inhibitor of PTEN's lipid phosphatase activity, with an IC50 in the nanomolar range.[2][3][4] Its ability to modulate PTEN activity makes it a valuable tool for studying the physiological roles of PTEN and a potential therapeutic agent. This guide focuses on the demonstrated in vivo efficacy of VO-Ohpic trihydrate in various mouse models, providing a consolidated repository of preclinical data and experimental protocols.



In Vivo Efficacy in Mouse Models of Cancer

VO-Ohpic trihydrate has demonstrated significant anti-tumor activity in preclinical cancer models, particularly in tumors with low PTEN expression.

Hepatocellular Carcinoma (HCC)

In a xenograft mouse model using Hep3B cells, which have low PTEN expression, **VO-Ohpic trihydrate** treatment led to a significant reduction in tumor growth.[5]

Table 1: Efficacy of **VO-Ohpic Trihydrate** in Hep3B Xenograft Model

Parameter	Control Group (Vehicle)	VO-Ohpic Trihydrate Group (10 mg/kg)	Significance	Reference
Tumor Volume	Significantly larger	Significantly reduced	p < 0.05	[5]
Ki-67 Expression	High	Lowered expression	-	[5]
Body Weight	Stable	No significant loss	-	[5]

Prostate Cancer

In mice bearing MDA PCa-2b prostate cancer cell xenografts, administration of **VO-Ohpic trihydrate** resulted in significant suppression of tumor growth and an increase in the survival of the treated animals.[3]

In Vivo Efficacy in Non-Oncological Mouse Models

The therapeutic potential of **VO-Ohpic trihydrate** extends beyond cancer, with demonstrated efficacy in models of cardiac injury and degenerative diseases.

Doxorubicin-Induced Cardiomyopathy



VO-Ohpic trihydrate has shown cardioprotective effects in a mouse model of doxorubicin-induced cardiomyopathy.[6][7] Treatment with the inhibitor led to improved cardiac function and a reduction in adverse remodeling.[6][7]

Table 2: Cardioprotective Effects of VO-Ohpic Trihydrate

Parameter	Doxorubicin Group	Doxorubicin + VO-Ohpic Group	Significance	Reference
Apoptosis	Increased	Significantly decreased	p < 0.05	[6]
Fibrosis	Increased	Significantly decreased	p < 0.05	[6]
Cardiac Function (FS & EF)	Significantly decreased	Significantly increased	p < 0.05	[6]
p-AKT Levels	Decreased	Increased	-	[7]
M1 Macrophages (proinflammatory)	Increased	Decreased	-	[7]
M2 Macrophages (anti- inflammatory)	Decreased	Increased	-	[7]

Intervertebral Disc Degeneration (IDD)

In a mouse model of IDD, **VO-Ohpic trihydrate** demonstrated protective effects against cartilage endplate calcification and disease progression.[8][9]

Table 3: Efficacy of VO-Ohpic Trihydrate in IDD Mouse Model



Parameter	IDD Model Group	IDD Model + VO- Ohpic Group	Reference
IDD Progression	Progressive	Attenuated	[8][9]
Cartilage Endplate Calcification	Present	Attenuated	[8][9]
Type II Collagen Expression	Decreased	Reversed decrease	[8]
MMP3 Expression	Increased	Reversed increase	[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

Hepatocellular Carcinoma Xenograft Study

- Animal Model: Nude mice.
- Cell Line: Hep3B human hepatocellular carcinoma cells.
- Tumor Induction: Subcutaneous injection of Hep3B cells.
- Treatment Initiation: Once tumors were engrafted and palpable.
- Drug Formulation: **VO-Ohpic trihydrate** dissolved in a vehicle (specifics not detailed in the source, but a common vehicle is a mix of DMSO, PEG300, Tween-80, and saline).[2]
- Dosing and Administration: 10 mg/kg administered daily, 6 days a week, via an unspecified route (likely intraperitoneal or oral).[5]
- Monitoring: Tumor volume was measured regularly. Body weight was monitored twice a week as an indicator of toxicity.[5]
- Endpoint Analysis: At the end of the study, tumors were excised for Western blot analysis (p-AKT, p-ERK1/2) and immunohistochemistry (Ki-67).[5]



Doxorubicin-Induced Cardiomyopathy Study

- Animal Model: C57BL/6J mice (8–12 weeks old).[6]
- Disease Induction: Cumulative dose of doxorubicin (12 mg/kg).[6]
- Treatment Groups: 1) Saline (control), 2) Doxorubicin, 3) Doxorubicin + VO-Ohpic trihydrate.[6]
- Endpoint Analysis: Cardiac function was assessed via echocardiography (Fractional Shortening and Ejection Fraction). Heart tissues were collected for TUNEL assays (apoptosis), Masson's trichrome staining (fibrosis), and Western blot analysis (p-PTEN, PTEN, p-AKT, AKT, MMP-9).[6]

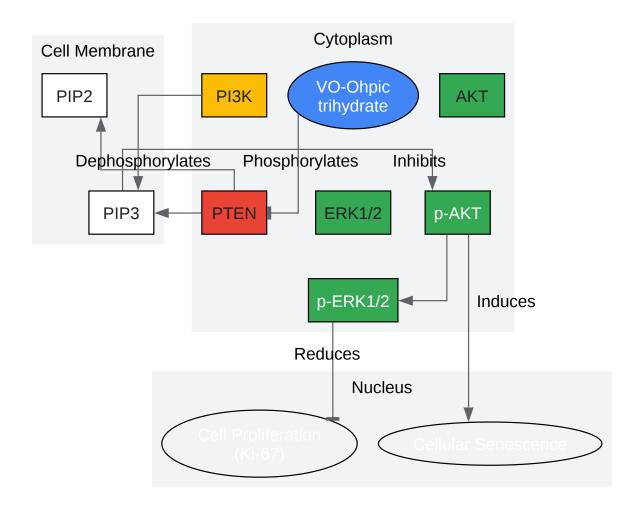
Molecular Mechanisms and Signaling Pathways

The in vivo effects of **VO-Ohpic trihydrate** are primarily driven by its inhibition of PTEN, which leads to the activation of downstream signaling pathways.

The PTEN/PI3K/AKT/ERK Pathway in HCC

In HCC cells with low PTEN expression, **VO-Ohpic trihydrate** inhibits the remaining PTEN activity. This leads to an accumulation of PIP3, which in turn activates AKT and ERK1/2.[5] Paradoxically, the sustained over-activation of these pro-survival pathways can induce a state of cellular senescence, thereby halting tumor growth.[5]





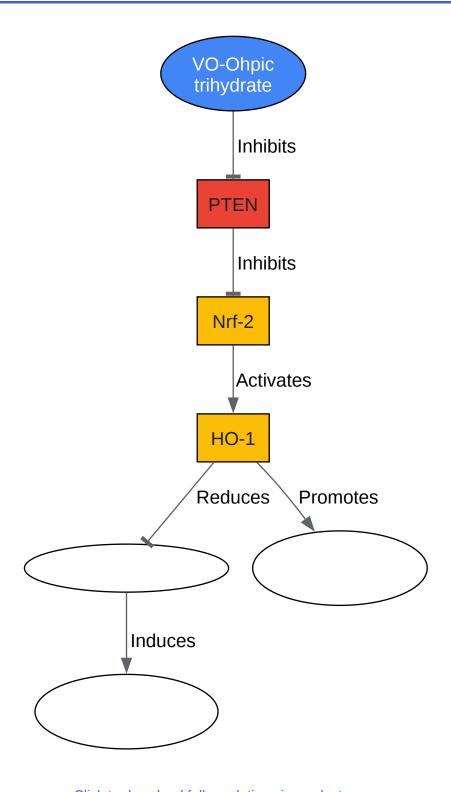
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Caption: PTEN/PI3K/AKT/ERK signaling in HCC treated with **VO-Ohpic trihydrate**.

The Nrf-2 Pathway in Intervertebral Disc Degeneration

In the context of IDD, **VO-Ohpic trihydrate**'s protective effects are mediated through the activation of the Nrf-2/HO-1 signaling pathway. This pathway plays a crucial role in protecting cells from oxidative stress.[8][9] Activation of Nrf-2 leads to the upregulation of antioxidant enzymes like HO-1, which in turn inhibits apoptosis, mitophagy, and ferroptosis in chondrocytes.[8][9]





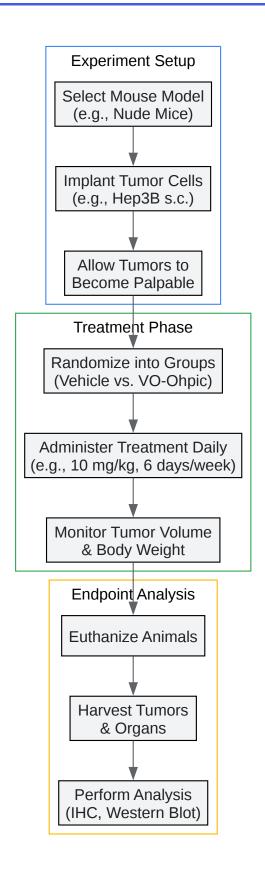
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Caption: Nrf-2 signaling pathway activation by VO-Ohpic trihydrate in IDD.

Experimental Workflow Visualization

A clear understanding of the experimental process is essential for contextualizing the data.





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Caption: General experimental workflow for in vivo efficacy studies.



Conclusion and Future Directions

The available preclinical data strongly support the in vivo efficacy of **VO-Ohpic trihydrate** in various disease models, particularly in cancers with compromised PTEN function and in conditions characterized by oxidative stress and apoptosis. The compound demonstrates a favorable safety profile in mouse models, with no significant toxicity observed at therapeutic doses.

Future research should focus on:

- Elucidating the full pharmacokinetic and pharmacodynamic profile of **VO-Ohpic trihydrate**.
- Exploring its efficacy in a broader range of cancer models, including patient-derived xenografts.
- Investigating rational combination therapies, as suggested by the synergistic effects with PI3K/mTOR and RAF/MEK/ERK inhibitors.[5]
- Conducting further studies to confirm its therapeutic potential in cardiovascular and degenerative diseases.

This technical guide consolidates the current knowledge on the in vivo efficacy of **VO-Ohpic trihydrate**, providing a solid foundation for further research and development of this promising PTEN inhibitor.

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